N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a chromene core, which is known for its diverse biological activities, and a morpholine moiety, which is often found in pharmaceuticals due to its favorable pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.
Introduction of the Chlorine Atom: Chlorination of the chromene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-Butylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst such as aluminum chloride.
Incorporation of the Morpholine Moiety: The morpholine group can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the chromene core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the chromene core, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives at the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes involving chromene derivatives.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: As a potential additive in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The chromene core may interact with the active site of enzymes, while the morpholine moiety may enhance binding affinity and selectivity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound shares the tert-butylphenyl group and has applications in organic electronics.
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: This compound shares the tert-butyl group and has applications in medicinal chemistry.
Uniqueness
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, a morpholine moiety, and a tert-butylphenyl group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C27H31ClN2O4 |
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Molecular Weight |
483.0 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H31ClN2O4/c1-17-13-24-20(14-21(17)28)23(31)15-25(34-24)26(32)29-16-22(30-9-11-33-12-10-30)18-5-7-19(8-6-18)27(2,3)4/h5-8,13-15,22H,9-12,16H2,1-4H3,(H,29,32) |
InChI Key |
FZQRWBOUXRRRNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCOCC4 |
Origin of Product |
United States |
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